molecular formula C10H7BrClNS B6341858 4-Bromomethyl-2-(4-chloro-phenyl)-thiazole CAS No. 835346-86-6

4-Bromomethyl-2-(4-chloro-phenyl)-thiazole

Cat. No. B6341858
CAS RN: 835346-86-6
M. Wt: 288.59 g/mol
InChI Key: AMTMXFWQOUHDAS-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-(4-chloro-phenyl)-thiazole (BMCT) is an organic compound belonging to the class of thiazoles, which are heterocyclic compounds containing a sulfur atom and four carbon atoms in a five-membered ring structure. It is a highly reactive compound and has been used in various scientific and industrial applications. In particular, it has been used in the synthesis of a variety of organic compounds, as a reagent for the synthesis of polymers, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

Thiazole derivatives, including those structurally related to 4-Bromomethyl-2-(4-chloro-phenyl)-thiazole, have been the subject of significant research due to their diverse chemical and biological properties. The synthesis and transformation of thiazole derivatives, such as 4-phosphorylated 1,3-azoles, have been explored to understand their chemical behaviors and potential applications in creating bioactive molecules. Methods for synthesizing these derivatives often involve interactions between metallic derivatives of azoles and phosphorus halides, highlighting their versatility in organic synthesis (Abdurakhmanova et al., 2018).

Biological Activities and Applications

Research has shown that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These activities make thiazole a valuable scaffold in medicinal chemistry, leading to the development of new therapeutic agents. For example, thiazolidinone, a saturated form of thiazole, has been reviewed for its potential across various pharmacological activities due to the presence of sulfur and nitrogen in its five-member ring, which enhances its pharmacological properties (ArunlalV. et al., 2015).

Furthermore, thiazole and its derivatives have been incorporated into hybrid molecules for anticancer drug design, illustrating the compound's importance in the development of novel anticancer strategies. These hybrid molecules often combine thiazole with other biologically active scaffolds to enhance their therapeutic efficacy and specificity (Roszczenko et al., 2022).

properties

IUPAC Name

4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTMXFWQOUHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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